Cas no 1119450-94-0 (3-({5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-ylmethyl}thio)propanoic acid)

3-({5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-ylmethyl}thio)propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl] methyl}thio)propanoic acid
- 3-[[5-(azepane-1-carbonyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]propanoic acid
- LS-01645
- CS-0365392
- 3-({[5-(azepane-1-carbonyl)-1,2,4-oxadiazol-3-yl]methyl}sulfanyl)propanoic acid
- 3-(((5-(Azepane-1-carbonyl)-1,2,4-oxadiazol-3-yl)methyl)thio)propanoicacid
- 3-({[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid
- AKOS005171306
- 3-(([5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl)thio)propanoic acid
- 3-(((5-(Azepane-1-carbonyl)-1,2,4-oxadiazol-3-yl)methyl)thio)propanoic acid
- MFCD12026889
- STK503138
- ALBB-004361
- 3-({[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}sulfanyl)propanoic acid
- 1119450-94-0
- 3-({5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-ylmethyl}thio)propanoic acid
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- MDL: MFCD12026889
- インチ: InChI=1S/C13H19N3O4S/c17-11(18)5-8-21-9-10-14-12(20-15-10)13(19)16-6-3-1-2-4-7-16/h1-9H2,(H,17,18)
- InChIKey: ZVENYAWZTQDURZ-UHFFFAOYSA-N
- ほほえんだ: C1CCCN(CC1)C(=O)C2=NC(=NO2)CSCCC(=O)O
計算された属性
- せいみつぶんしりょう: 313.10962727g/mol
- どういたいしつりょう: 313.10962727g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 361
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 122Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
3-({5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-ylmethyl}thio)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM115342-1g |
3-({[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid |
1119450-94-0 | 95% | 1g |
$*** | 2023-04-03 | |
abcr | AB405380-500 mg |
3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid |
1119450-94-0 | 500MG |
€373.00 | 2023-01-22 | ||
Chemenu | CM115342-1g |
3-({[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid |
1119450-94-0 | 95% | 1g |
$300 | 2021-08-06 | |
abcr | AB405380-500mg |
3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid; . |
1119450-94-0 | 500mg |
€397.00 | 2025-02-21 | ||
abcr | AB405380-1g |
3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid; . |
1119450-94-0 | 1g |
€477.00 | 2025-02-21 | ||
A2B Chem LLC | AE20506-500mg |
3-(([5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl)thio)propanoic acid |
1119450-94-0 | >95% | 500mg |
$578.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436062-1g |
3-(((5-(Azepane-1-carbonyl)-1,2,4-oxadiazol-3-yl)methyl)thio)propanoic acid |
1119450-94-0 | 95+% | 1g |
¥4320.00 | 2024-08-09 | |
TRC | A019910-250mg |
3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid |
1119450-94-0 | 250mg |
$ 470.00 | 2022-06-08 | ||
TRC | A019910-500mg |
3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid |
1119450-94-0 | 500mg |
$ 750.00 | 2022-06-08 | ||
TRC | A019910-100mg |
3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid |
1119450-94-0 | 100mg |
$ 230.00 | 2022-06-08 |
3-({5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-ylmethyl}thio)propanoic acid 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
3-({5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-ylmethyl}thio)propanoic acidに関する追加情報
Introduction to 3-({5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-ylmethyl}thio)propanoic acid and Its Significance in Modern Chemical Biology
3-({5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-ylmethyl}thio)propanoic acid, with the CAS number 1119450-94-0, represents a compound of considerable interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and molecular targeting. The presence of both azepane and oxadiazole moieties in its structure endows it with unique biochemical properties that make it a promising candidate for further investigation.
The 5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol segment of the molecule is particularly noteworthy, as it introduces a rigid heterocyclic core that can enhance binding affinity and selectivity in protein interactions. This feature is especially valuable in the development of targeted therapies, where precise molecular recognition is paramount. The thioether linkage connecting the oxadiazole ring to the propanoic acid moiety further contributes to the compound's structural diversity, enabling a range of functional modifications that could be exploited for therapeutic purposes.
Recent advancements in chemical biology have highlighted the importance of oxadiazole-containing compounds in medicinal chemistry. These heterocycles are known for their ability to modulate various biological pathways, including enzyme inhibition and receptor binding. For instance, studies have demonstrated that oxadiazoles can serve as effective scaffolds for designing small-molecule inhibitors with high potency and selectivity. The incorporation of an azepane ring into this framework not only enhances metabolic stability but also improves oral bioavailability, making it an attractive feature for drug development.
In the context of 3-({5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-ylmethyl}thio)propanoic acid, the propanoic acid side chain provides a versatile platform for further chemical modifications. This functionality can be utilized to attach various pharmacophores or to engage in covalent interactions with biological targets. Such modifications are crucial for optimizing drug-like properties, including solubility, permeability, and pharmacokinetic profiles. The compound's potential as a building block for more complex derivatives has been recognized by researchers exploring novel therapeutic strategies.
The CAS number 1119450-94-0 serves as a unique identifier for this compound, facilitating its documentation and retrieval in scientific literature and databases. This standardized nomenclature ensures consistency across different research groups and publications, which is essential for collaborative efforts in drug discovery. The availability of detailed structural information allows chemists to predict and experimentally validate various biochemical interactions, thereby accelerating the development process.
Current research in chemical biology emphasizes the need for innovative molecules that can address complex diseases with high efficacy and minimal side effects. 3-({5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-ylmethyl}thio)propanoic acid fits well within this paradigm, as its structural features align with emerging trends in molecular design. For example, recent studies have shown that compounds incorporating azepane rings exhibit improved pharmacological properties due to their enhanced binding affinity and reduced toxicity. Similarly, oxadiazole derivatives have been explored for their anti-inflammatory and anticancer activities.
The synthesis of this compound involves sophisticated organic chemistry techniques that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the complex framework of 3-({5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-ylmethyl}thio)propanoic acid, demonstrating the growing capability of modern chemical synthesis in producing intricate molecular architectures. These synthetic strategies are critical for preparing analogs and derivatives that can be tested for biological activity.
In conclusion,3-(Azepan-l-carbonyl)-1 ,2 ,4 - oxadiazol - 3 - ylmethyl }thio )propanoic acid ( CAS no . 1119450 -94 - 0 ) represents a significant advancement in the field of chemical biology . Its unique structural features , combined with its potential applications in drug discovery , make it a valuable asset for researchers exploring novel therapeutic interventions . As our understanding of biological systems continues to evolve , compounds like this one will play an increasingly important role in developing next-generation medicines . p >
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